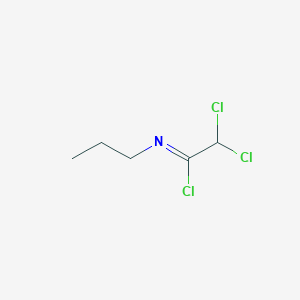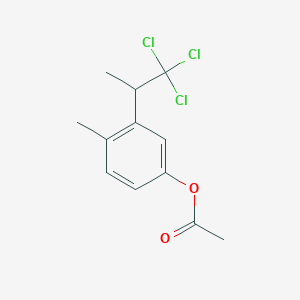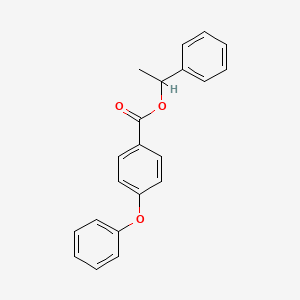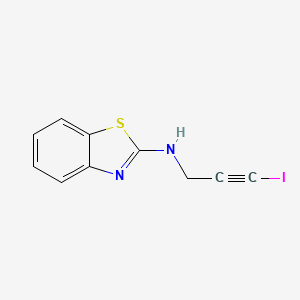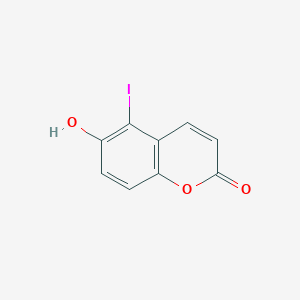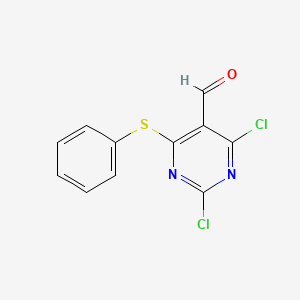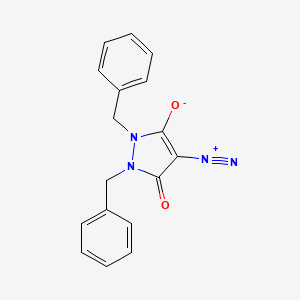
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolone core, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of diazonium and benzyl groups further enhances its reactivity and versatility in chemical reactions.
準備方法
The synthesis of 1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with a β-diketone. This reaction is usually carried out in an acidic medium to facilitate the formation of the pyrazolone ring.
Introduction of Benzyl Groups: The next step involves the introduction of benzyl groups through a benzylation reaction. This can be achieved by reacting the pyrazolone intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Diazotization: The final step involves the diazotization of the benzylated pyrazolone. This is typically carried out by treating the compound with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
化学反応の分析
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in substitution reactions with nucleophiles such as amines, phenols, and thiols, leading to the formation of substituted pyrazolones.
Coupling Reactions: The compound can undergo coupling reactions with aromatic compounds to form azo dyes. This reaction is typically carried out in an alkaline medium.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative. This reaction is usually carried out using reducing agents such as sodium borohydride.
科学的研究の応用
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of azo dyes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate involves its ability to undergo various chemical reactions due to the presence of the diazonium group. The diazonium group can act as an electrophile, facilitating substitution and coupling reactions. Additionally, the compound’s structure allows it to interact with biological molecules, potentially leading to the development of new therapeutic agents.
類似化合物との比較
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate can be compared with other similar compounds such as:
1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid: This compound also contains benzyl groups and a heterocyclic core but differs in its overall structure and reactivity.
Benzenesulfonyl fluoride, 2-[2-(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]: This compound features a similar pyrazolone core but has different substituents, leading to variations in its chemical behavior and applications.
特性
CAS番号 |
93847-25-7 |
|---|---|
分子式 |
C17H14N4O2 |
分子量 |
306.32 g/mol |
IUPAC名 |
1,2-dibenzyl-4-diazonio-5-oxopyrazol-3-olate |
InChI |
InChI=1S/C17H14N4O2/c18-19-15-16(22)20(11-13-7-3-1-4-8-13)21(17(15)23)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
HKVNYCRYHMXUQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)N2CC3=CC=CC=C3)[N+]#N)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)

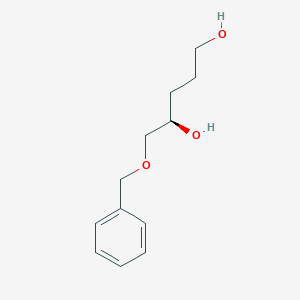
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
